1-[2-(Diethylamino)-2-oxoethyl]pyrrolidine-2-carboxylic acid
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Overview
Description
Preparation Methods
The synthesis of 1-[2-(Diethylamino)-2-oxoethyl]pyrrolidine-2-carboxylic acid typically involves the reaction of pyrrolidine-2-carboxylic acid with diethylaminoacetyl chloride under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-[2-(Diethylamino)-2-oxoethyl]pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Scientific Research Applications
1-[2-(Diethylamino)-2-oxoethyl]pyrrolidine-2-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[2-(Diethylamino)-2-oxoethyl]pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors . The diethylamino group can form hydrogen bonds or electrostatic interactions with target proteins, leading to changes in their activity or function . The pyrrolidine ring provides structural stability and enhances the compound’s binding affinity .
Comparison with Similar Compounds
1-[2-(Diethylamino)-2-oxoethyl]pyrrolidine-2-carboxylic acid can be compared with other similar compounds, such as:
Pyrrolidine-2-carboxylic acid: Lacks the diethylamino group, making it less versatile in chemical reactions.
Diethylaminoacetyl chloride: Used as a reagent in the synthesis of the target compound but lacks the pyrrolidine ring.
N-Substituted pyrrolidines: These compounds have different substituents on the nitrogen atom, leading to variations in their chemical and biological properties.
The uniqueness of this compound lies in its combination of the diethylamino group and the pyrrolidine ring, which provides a balance of reactivity and stability .
Properties
Molecular Formula |
C11H20N2O3 |
---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
1-[2-(diethylamino)-2-oxoethyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H20N2O3/c1-3-12(4-2)10(14)8-13-7-5-6-9(13)11(15)16/h9H,3-8H2,1-2H3,(H,15,16) |
InChI Key |
GPDMWMMPIMLFHH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)CN1CCCC1C(=O)O |
Origin of Product |
United States |
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